1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a methyl group and a methanamine group linked to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 1-methyl-1H-pyrazol-4-carbaldehyde with (tetrahydro-2H-pyran-4-yl)methylamine under acidic conditions.
Reduction Reactions: Reduction of the corresponding nitro compound or amide derivative to obtain the final product.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors, catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Nucleophiles like halides, aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation or cancer.
Industry: Applied in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Pathway Modulation: Influencing signaling pathways to achieve therapeutic effects.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-3-yl)methyl)methanamine
1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-2-yl)methyl)methanamine
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular structure may offer distinct advantages in terms of reactivity, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-14-9-11(8-13-14)7-12-6-10-2-4-15-5-3-10/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAXHFJFEVZJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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